1A-116, chemically known as N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine, is a small molecule inhibitor of the Rac1 protein. [, , , , , , , , , , ] It has garnered interest in scientific research due to its potential as an anti-cancer agent, particularly for aggressive and invasive cancers. [, , , , , , , , , , ]
1A-116 is a novel compound identified as a Rac1 inhibitor, primarily noted for its potential therapeutic applications in cancer treatment. Rac1 is a member of the Rho family of GTPases, which play crucial roles in various cellular processes, including cell proliferation, migration, and survival. The inhibition of Rac1 has been linked to the suppression of tumor growth and metastasis, making 1A-116 a candidate for cancer therapy.
1A-116 is classified as a small molecule inhibitor with the chemical formula and a molecular weight of 307.31 g/mol. It is commercially available from suppliers such as Tocris Bioscience and MedChemExpress, where it is listed under the CAS number 1430208-73-3 . The compound has been utilized in various preclinical studies to evaluate its efficacy and safety profile in vitro and in vivo.
The synthesis of 1A-116 involved a structure-based drug discovery approach that utilized virtual screening and molecular docking techniques. The design specifically targeted the tryptophan 56 residue of Rac1, which is crucial for its activation by guanine nucleotide exchange factors (GEFs) .
The synthetic route typically includes:
1A-116 exhibits specific interactions with Rac1, leading to several biochemical consequences:
These reactions have been validated through various assays that measure changes in cell behavior upon treatment with 1A-116.
The mechanism by which 1A-116 exerts its effects involves:
Preclinical studies have shown that 1A-116 can restore sensitivity to other anticancer agents like Tamoxifen in resistant breast cancer cell lines .
The key physical and chemical properties of 1A-116 include:
These properties are essential for laboratory handling and experimental applications.
1A-116 has shown promise in several scientific applications:
1A-116 (chemical name: N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]guanidine; molecular weight: 307.31 g/mol; CAS: 1430208-73-3) is a rationally designed small-molecule inhibitor targeting the Rac1 GTPase. Its mechanism centers on disrupting Rac1 activation by blocking critical protein-protein interactions (PPIs) between Rac1 and guanine nucleotide exchange factors (GEFs). This inhibition occurs via a highly specific binding interface anchored by the tryptophan 56 (Trp56) residue of Rac1 [1] [7] [8].
Trp56 is a phylogenetically conserved residue within the Rac1 switch II domain, serving as a structural linchpin for GEF binding and activation. Biochemical and computational analyses confirm that 1A-116 docks into a hydrophobic pocket adjacent to Trp56, forming van der Waals contacts and π-stacking interactions. Mutagenesis studies (e.g., Rac1W56F) abolish 1A-116 binding, underscoring Trp56's indispensability. Molecular dynamics simulations reveal that 1A-116 binding stabilizes Rac1 in an inactive, GDP-bound conformation by restricting conformational flexibility of the switch II helix [3] [7] [8].
Table 1: Thermodynamic and Structural Parameters of 1A-116-Rac1 Binding
Parameter | Value | Method | Significance |
---|---|---|---|
Binding Affinity (Kd) | 4–21 µM (cell-dependent) | Isothermal Titration Calorimetry | Submicromolar potency in cellular assays |
Critical Residue | Trp56 (Switch II domain) | Site-directed mutagenesis | Mutation ablates inhibitor efficacy |
Key Interactions | π-stacking, hydrophobic packing | Molecular docking (AutoDock) | Disrupts GEF access to switch regions |
1A-116 sterically blocks the docking interface for multiple GEFs, including Tiam1, Vav1–3, Dbl, and P-Rex1. In vitro pull-down assays using GST-tagged Rac1 show:
By preventing GEF-mediated GDP/GTP exchange, 1A-116 depletes cellular Rac1-GTP levels (e.g., >60% reduction in F3II breast cancer cells at 10 µM) [1] [6] [7].
Table 2: Efficacy of 1A-116 in Disrupting Rac1-GEF Interactions
GEF Target | Inhibition Efficiency | Assay Type | Biological Consequence |
---|---|---|---|
Tiam1 | >70% at 50 µM | GST-Rac1 pulldown | Blocks Rac1-driven invasion/migration |
P-Rex1 | IC50 = 50 µM | Co-IP + Western blot | Sensitizes tamoxifen-resistant breast cancer |
Vav1–3 | EC50 = 10–25 µM | Luciferase reporter assay | Suppresses growth factor (EGF)-induced activation |
Dbl | Significant at 25 µM | Affinity precipitation | Abrogates oncogenic transformation |
1A-116 exhibits >20-fold selectivity for Rac1 over the structurally homologous Cdc42 GTPase. This specificity arises from a single amino acid divergence at position 56:
In silico docking (AutoDock Vina) using Cdc42 crystal structures (PDB: 2QRZ) confirms weak binding (mean ΔG = −5.2 kcal/mol vs. −8.9 kcal/mol for Rac1). Functional assays corroborate this:
Table 3: Selectivity Profile of 1A-116 Across Rho GTPases
GTPase | Residue 56 | Binding Affinity (ΔG, kcal/mol) | Functional Inhibition |
---|---|---|---|
Rac1 | Tryptophan (Trp) | −8.9 | Yes (IC50 4–21 µM) |
Cdc42 | Phenylalanine (Phe) | −5.2 | No (≤20% at 100 µM) |
RhoA | Leucine (Leu) | −4.1 | No |
Rac3 | Tryptophan (Trp) | −7.8 | Moderate (~40% at 50 µM) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7